molecular formula C14H9Cl3N2O2S B13451994 Hydroxytriclabendazole

Hydroxytriclabendazole

Cat. No.: B13451994
M. Wt: 375.7 g/mol
InChI Key: BZZJMJZRUIZQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxytriclabendazole is a derivative of triclabendazole, a benzimidazole anthelmintic compound primarily used to treat parasitic infections such as fascioliasis and paragonimiasis. It is known for its efficacy against both immature and mature stages of liver flukes, making it a valuable tool in both human and veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxytriclabendazole can be synthesized through a multi-step process involving the chlorination of benzimidazole derivatives followed by the introduction of hydroxy groups. The reaction typically involves:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Hydroxytriclabendazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxytriclabendazole has a wide range of scientific research applications, including:

Mechanism of Action

Hydroxytriclabendazole exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxytriclabendazole is unique due to its enhanced efficacy against both immature and mature stages of liver flukes, which is not as pronounced in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C14H9Cl3N2O2S

Molecular Weight

375.7 g/mol

IUPAC Name

2,3-dichloro-4-[(6-chloro-2-methylsulfanyl-1H-benzimidazol-5-yl)oxy]phenol

InChI

InChI=1S/C14H9Cl3N2O2S/c1-22-14-18-7-4-6(15)11(5-8(7)19-14)21-10-3-2-9(20)12(16)13(10)17/h2-5,20H,1H3,(H,18,19)

InChI Key

BZZJMJZRUIZQFL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=C(C=C3)O)Cl)Cl

Origin of Product

United States

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